molecular formula C20H23N5O4 B3019114 3-(2-methoxyethyl)-8-(4-methoxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 896824-52-5

3-(2-methoxyethyl)-8-(4-methoxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No.: B3019114
CAS No.: 896824-52-5
M. Wt: 397.435
InChI Key: PODNXYUPQNIQPO-UHFFFAOYSA-N
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Description

This compound belongs to the imidazo[2,1-f]purine-2,4-dione class, characterized by a tricyclic core fused with an imidazole ring. Key structural features include:

  • 8-position: A 4-methoxyphenyl substituent, which may influence serotonin receptor (5-HT) affinity due to its electron-donating methoxy group.
  • 1-, 6-, and 7-positions: Methyl groups, likely improving metabolic stability and steric selectivity .

Properties

IUPAC Name

2-(2-methoxyethyl)-6-(4-methoxyphenyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5O4/c1-12-13(2)25-16-17(22(3)20(27)23(18(16)26)10-11-28-4)21-19(25)24(12)14-6-8-15(29-5)9-7-14/h6-9H,10-11H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PODNXYUPQNIQPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C3=C(N=C2N1C4=CC=C(C=C4)OC)N(C(=O)N(C3=O)CCOC)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(2-methoxyethyl)-8-(4-methoxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a complex organic compound belonging to the imidazopurine class. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including immunomodulatory effects and interactions with various molecular targets.

Chemical Structure and Properties

The molecular formula of the compound is C19H22N4O3C_{19}H_{22}N_4O_3, with a molecular weight of approximately 358.41 g/mol. Its unique structure incorporates methoxyethyl and methoxyphenyl groups attached to the imidazopurine core, which may influence its biological activity.

PropertyValue
Molecular FormulaC19H22N4O3C_{19}H_{22}N_4O_3
Molecular Weight358.41 g/mol
IUPAC NameThis compound

The biological activity of this compound may stem from its ability to interact with specific receptors and enzymes in the immune system. It has been shown to act as an agonist for Toll-like receptors (TLRs), particularly TLR7 and TLR8. These receptors are crucial for innate immunity and play a role in recognizing viral RNA and other pathogen-associated molecular patterns.

Key Mechanisms:

  • TLR Agonism : Activation of TLR7/8 leads to the production of pro-inflammatory cytokines such as TNF-α and IL-12.
  • Cellular Proliferation : The compound may inhibit or stimulate cell proliferation depending on the context of the immune response.
  • Oxidative Stress Induction : It can induce oxidative stress in target cells, potentially leading to apoptosis.

Biological Activity Studies

Several studies have investigated the biological activity of this compound:

  • Immunomodulatory Effects : Research indicates that this compound can enhance cytokine production in immune cells. In vitro studies demonstrated that it stimulates the release of interferons and other cytokines at nanomolar concentrations .
  • Antiviral Activity : Preliminary findings suggest that this compound may possess antiviral properties by enhancing the host's immune response against viral infections .
  • Structure-Activity Relationship (SAR) : Various derivatives have been synthesized to explore their biological activities. Modifications in the methoxy groups and substitution patterns on the imidazopurine core have been correlated with changes in potency against specific targets .

Case Study 1: TLR Agonism

A study published in Nature highlighted the effectiveness of imidazoquinoline derivatives as TLR agonists. The specific compound demonstrated significant activation of TLR7 at concentrations as low as 0.03 μM, leading to robust immune responses in human cells .

Case Study 2: Cytokine Induction

In a controlled experiment involving human peripheral blood mononuclear cells (PBMCs), treatment with this compound resulted in increased levels of TNF-α and IL-12 after 24 hours. The observed effects were dose-dependent, indicating a strong correlation between concentration and biological response .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name & Substituents Key Targets/Activities Structural Differences vs. Target Compound Reference
CB11 : 8-(2-Aminophenyl)-3-butyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4-dione PPARɣ agonist; induces apoptosis in NSCLC via ROS, MMP collapse, caspase-3 activation 8-position: 2-aminophenyl; 3-position: butyl (vs. methoxyethyl)
AZ-853/AZ-861 : 8-(arylpiperazinylalkyl)-1,3-dimethyl derivatives 5-HT1A partial agonists; antidepressant effects in FST 8-position: piperazinylalkyl chains; lacks 6,7-methyl groups
Compound 9 : 8-(5-(4-(2-Fluorophenyl)piperazinyl)pentyl)-1,3,7-trimethyl derivative Dual 5-HT1A/5-HT7 ligand; anxiolytic and antidepressant in vivo 8-position: fluorophenyl-piperazinylpentyl; 7-methyl retained
Compound 5 : 8-(4-(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)butyl)-1,3-dimethyl derivative PDE4B/PDE10A inhibitor; moderate 5-HT1A/D2 receptor affinity 8-position: dihydroisoquinolin-butyl; lacks 6,7-methyl groups
3-(2-Chlorobenzyl)-1,7-dimethyl derivative TGF-β inhibitor; anti-fibrotic and anti-cancer activity 3-position: chlorobenzyl; 8-position unsubstituted (vs. methoxyphenyl)

Key Findings from Comparative Analysis

Substituent-Driven Target Specificity: The 8-position is critical for target engagement. Arylpiperazinylalkyl chains (e.g., AZ-853) favor 5-HT1A agonism, while aminophenyl or dihydroisoquinolin groups (e.g., CB11, Compound 5) shift activity toward PPARɣ or PDEs . The 3-position modulates selectivity: Methoxyethyl (target compound) balances hydrophilicity, whereas bulkier groups (e.g., butyl in CB11) enhance PPARɣ binding .

Impact of Methyl Groups :

  • The 1,6,7-trimethyl configuration in the target compound may improve metabolic stability compared to analogs lacking these groups (e.g., AZ-853/AZ-861). Methylation at the 7-position (retained in Compound 9) is associated with sustained receptor binding .

Methoxy vs. Fluoro Substitutions :

  • The 4-methoxyphenyl group at the 8-position (target compound) may enhance 5-HT1A affinity compared to 2-fluorophenyl (Compound 9), as electron-donating groups stabilize receptor-ligand interactions .

Therapeutic Potential: The target compound’s structure suggests dual 5-HT1A/PDE4B activity, combining antidepressant and anti-inflammatory effects, as seen in hybrid ligands like Compound 5 . Unlike TGF-β inhibitors (e.g., ), the absence of a chlorobenzyl group at the 3-position likely excludes TGF-β pathway modulation.

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